molecular formula C17H11F2NO3S B2620041 methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate CAS No. 441290-56-8

methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2620041
CAS No.: 441290-56-8
M. Wt: 347.34
InChI Key: SOTIWKIDHNRTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a difluorobenzamido group

Mechanism of Action

    Target of Action

    The compound “Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate” contains a benzo[b]thiophene moiety, which is a common structural motif in many biologically active compounds . Therefore, it’s possible that this compound could interact with biological targets that have affinity for benzo[b]thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the difluorobenzamido group. The key steps include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminothiophenol and α-haloketones.

    Introduction of Difluorobenzamido Group: This step involves the reaction of the benzothiophene intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,6-dichlorobenzamido)-1-benzothiophene-2-carboxylate
  • Methyl 3-(2,6-dibromobenzamido)-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate is unique due to the presence of fluorine atoms, which can enhance its lipophilicity and metabolic stability compared to its chloro- and bromo- analogs. This can result in improved biological activity and pharmacokinetic properties.

Properties

IUPAC Name

methyl 3-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3S/c1-23-17(22)15-14(9-5-2-3-8-12(9)24-15)20-16(21)13-10(18)6-4-7-11(13)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTIWKIDHNRTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.